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Tetrabromosilane

Cat. No.: B1584419
CAS No.: 7789-66-4
M. Wt: 347.7 g/mol
InChI Key: AIFMYMZGQVTROK-UHFFFAOYSA-N
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Description

Significance and Research Context of Tetrabromosilane in Contemporary Inorganic Chemistry

This compound is a key player in modern inorganic chemistry, primarily because of its role as a precursor for producing high-purity silicon-based thin films, which are crucial in the semiconductor industry. ereztech.com Its utility in chemical vapor deposition (CVD) processes underscores its importance. ereztech.com The compound's reactivity, particularly its Lewis acidic nature, allows it to form adducts with various Lewis bases, a property that is fundamental to its chemical behavior. wikipedia.org The strength of the Si-Br bond, when compared to other silicon tetrahalides, influences its reactivity and applications. wikipedia.org Furthermore, its use in the synthesis of silicon nitride (Si3N4) coatings, hard materials with applications in ceramics and cutting tools, highlights its industrial relevance. wikipedia.orgereztech.com

Historical Trajectories and Milestones in this compound Investigations

Historically, the synthesis of this compound has been achieved through the reaction of silicon with hydrogen bromide at elevated temperatures (600 °C). wikipedia.org This process also yields side products such as dibromosilane and tribromosilane (B1609357). wikipedia.org Another method involves the direct reaction of a silicon-copper mixture with bromine. wikipedia.org A significant milestone in its application was the investigation into its use for producing solar-grade silicon. Research in the late 1970s explored the hydrogen reduction of bromosilanes, including this compound, in a continuous-flow reactor to produce low-cost, high-volume solar-grade silicon. nasa.govnasa.gov These studies were pivotal in understanding the chemistry of bromosilanes in silicon production. nasa.gov

Paradigmatic Shifts and Future Directions in this compound Scholarship

Contemporary research on this compound is shifting towards its application in advanced materials and nanotechnology. Its use as a bromine-containing silicon precursor for encapsulation layers in electronic devices is an area of active development. google.com For instance, in atomic layer deposition (ALD), this compound is used to deposit silicon nitride films at low temperatures, which is critical for temperature-sensitive substrates in devices like MRAM and PCRAM. google.com The resulting silicon nitride films show desirable properties such as low Si-H bonding and high Si-N-Si bonding. google.com

Future research is likely to focus on optimizing deposition processes using this compound to achieve higher quality films with specific electronic and physical properties. google.comresearchgate.net Further exploration of its reactions with various organic and inorganic compounds could lead to the synthesis of novel organosilicon compounds and materials with unique characteristics. wikipedia.orgguidechem.com The development of new catalytic systems involving this compound for various chemical transformations also presents a promising avenue for future investigation. guidechem.comjustia.com

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaSiBr4
Molar Mass347.701 g·mol−1 wikipedia.org
AppearanceColorless liquid wikipedia.org
Density2.79 g·cm−3 wikipedia.org
Melting Point5 °C (41 °F; 278 K) wikipedia.org
Boiling Point153 °C (307 °F; 426 K) wikipedia.org
Refractive Index (nD)1.5685 wikipedia.org

Spectroscopic Data of this compound

Spectroscopic TechniqueObservation
FTIR Si-N-Si bonds (885 cm-1), Si2N-H bonds (1180 cm-1), N-H bonds (multiple) in silicon nitride films deposited from SiBr4. google.com
29Si NMR A key technique for assaying the purity of this compound. psc-gmbh.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula SiBr4<br>Br4Si B1584419 Tetrabromosilane CAS No. 7789-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrabromosilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Br4Si/c1-5(2,3)4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFMYMZGQVTROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si](Br)(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

SiBr4, Br4Si
Record name silicon(IV) bromide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Silicon(IV)_bromide
Description Chemical information link to Wikipedia.
Record name Silicon tetrabromide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Silicon_tetrabromide
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DSSTOX Substance ID

DTXSID6064872
Record name Silicon tetrabromide
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Molecular Weight

347.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7789-66-4
Record name Silicon bromide
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Record name Silicon tetrabromide
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Record name Silane, tetrabromo-
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Record name Silicon tetrabromide
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Record name Silicon tetrabromide
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Record name SILICON TETRABROMIDE
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Synthetic Methodologies for Tetrabromosilane and Its Derivatives

Direct Halogenation Protocols for Tetrabromosilane Production

Direct halogenation represents a primary and straightforward approach for the industrial production of this compound. These methods involve the direct reaction of elemental silicon with a bromine source at elevated temperatures.

Silicon-Hydrogen Bromide Reaction Pathways at Elevated Temperatures

The synthesis of this compound (SiBr₄) can be achieved through the reaction of silicon with hydrogen bromide (HBr) at high temperatures. wikipedia.org This reaction, typically conducted at around 600 °C, yields this compound along with hydrogen gas. wikipedia.org

Reaction: Si + 4 HBr → SiBr₄ + 2 H₂ wikipedia.org

The process also generates side products, including tribromosilane (B1609357) (SiHBr₃) and dibromosilane (SiH₂Br₂), which are formed through incomplete bromination of the silicon. wikipedia.org Research indicates that the reaction temperature is a critical factor in product distribution. For instance, the formation of tribromosilane begins at approximately 380 °C. researchgate.net The conversion of HBr to bromosilanes increases with temperature, reaching a peak at around 440 °C. researchgate.net

Bromination of Silicon-Copper Mixtures

An alternative direct method involves the reaction of a silicon-copper mixture with bromine. wikipedia.org The presence of copper in the mixture acts as a catalyst, facilitating the reaction at lower temperatures than the silicon-hydrogen bromide pathway. This method can also be used for the synthesis of methyl bromosilanes by reacting the silicon-copper pellets with methyl bromide. sci-hub.se

Reaction: Si + 2 Br₂ → SiBr₄ wikipedia.org

The use of a silicon-copper contact mass is a significant improvement over using silicon alone, as it provides a porous contact mass with sustained high reactivity. sci-hub.se This catalytic approach is also employed in the production of other halosilanes, such as the reaction of silicon with methyl chloride to produce methyl chlorosilanes. sci-hub.se

Advanced Synthetic Routes to Brominated Organosilanes

Beyond the direct production of this compound, advanced methods are employed to synthesize specific brominated organosilanes, which are valuable intermediates in organic chemistry.

Preparation of Tribromosilane through Distillation Techniques

Tribromosilane (HSiBr₃) is a significant byproduct in the synthesis of this compound and serves as a crucial precursor for ultrapure silicon in the semiconductor industry. wikipedia.orgwikipedia.org Due to the presence of multiple brominated compounds in the crude reaction mixture, fractional distillation is essential for isolating pure tribromosilane. google.com The separation is feasible due to the different boiling points of the various bromosilanes.

Boiling Points of Bromosilanes:

CompoundFormulaBoiling Point (°C)
Bromosilane (B8379080)SiH₃Br2
DibromosilaneSiH₂Br₂66
Tribromosilane HSiBr₃ 112
This compound SiBr₄ 155

This table presents the boiling points of various bromosilane compounds, highlighting the basis for their separation via fractional distillation. Data sourced from wikipedia.org, chemister.ru.

The distillation process allows for the removal of both more volatile components like dibromosilane and less volatile ones like this compound, yielding purified tribromosilane. google.com

Intermediates in Silicon-Halide Chemistry

The synthesis of silicon halides is believed to proceed through highly reactive silylene intermediates (SiR₂). ontosight.aiwikipedia.org These divalent silicon compounds are analogues to carbenes in organic chemistry and are typically generated in-situ for immediate reaction. ontosight.aiias.ac.in It is thought that the conversion of metallic silicon to tetravalent silicon compounds involves silylene intermediates. wikipedia.org For instance, the reaction of silicon with a halogen (X₂) is proposed to first form a dihalosilylene (SiX₂), which then reacts with another halogen molecule to yield the tetrahalide (SiX₄). wikipedia.org

These silylene intermediates are highly reactive and can undergo various reactions, including insertion into single bonds and addition to π bonds. ias.ac.ingelest.com Their study provides insight into the complex mechanisms governing the formation of silicon-halogen bonds. The surface chemistry of these reactions is also a critical area of study, with techniques like X-ray photoelectron spectroscopy (XPS) used to identify surface species such as silicon monobromide (SiBr) and silicon dibromide (SiBr₂) on silicon wafers. researchgate.netnih.gov

Green Chemistry Approaches in Bromosilane Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to bromosilane synthesis. The focus is on reducing waste, minimizing energy consumption, and using less hazardous materials. mdpi.com

A key area of development is the chemical recycling of silicones and silicon-containing waste. mdpi.com For example, methods are being explored to regenerate valuable chlorosilanes from waste silicone polymers, which could be adapted for bromosilanes. acs.org Such processes aim to create a circular economy for silicon compounds, reducing the need for virgin materials and the energy-intensive production of elemental silicon. acs.org

Another green approach is the development of solvent-free synthesis methods. Mechanochemistry, which uses mechanical force to induce chemical reactions, is being investigated for the direct synthesis of alkoxysilanes from silicon and alcohols without the need for a solvent. rsc.org This approach simplifies traditional multi-stage processes and aligns with green chemistry goals by eliminating solvent waste. rsc.org

Furthermore, research into the catalytic synthesis of halosilanes aims to improve selectivity and reduce reaction temperatures, thereby lowering energy consumption. For example, catalysts are used to enhance the production of trichlorosilane (B8805176) from silicon tetrachloride, a process that minimizes byproducts and allows for recycling of materials within the production loop. google.comacs.org These catalytic strategies are transferable to bromosilane synthesis, offering pathways to more efficient and environmentally friendly production.

Sustainable Methodologies for Silicon-Based Material Precursors

The traditional synthesis of silicon-based materials, including precursors like this compound, often relies on energy-intensive processes with significant environmental footprints. dntb.gov.ua The drive towards "green" chemistry has spurred research into more sustainable and environmentally benign methods for creating silicon building blocks. dntb.gov.ua These efforts focus on reducing energy consumption, utilizing renewable resources, and minimizing hazardous byproducts.

A significant area of sustainable chemistry involves the recycling and reintegration of byproducts from industrial processes. For instance, in the production of high-purity silane (B1218182) (SiH₄), silicon tetrachloride (SiCl₄) is a common byproduct. mdpi.com Developing effective methods to utilize this SiCl₄ is crucial for creating a waste-free production cycle. One promising approach is the reduction of silicon tetrachloride to trichlorosilane (HSiCl₃), which can then be reused in silane synthesis. mdpi.com This reduction is typically achieved through hydrogenation. While industrial-scale catalytic hydrogenation processes exist, they often require high pressures and temperatures to process highly corrosive materials. mdpi.com Plasma chemical methods are being explored as a more promising alternative for low-tonnage applications, offering a pathway with potentially lower energy requirements. mdpi.com

Another key trend is the move towards chlorine-free synthesis routes. The Müller-Rochow process, a cornerstone of organosilicon chemistry, traditionally uses methyl chloride or hydrogen chloride. mdpi.com Research is now focused on direct synthesis reactions with alcohols, which presents a significant challenge in modern heterogeneous catalysis but offers a greener alternative to chlorine-based chemistry. mdpi.com These sustainable approaches to producing silicon halides and their derivatives aim to create more cost-effective and environmentally friendly photovoltaic cells and other advanced materials. imarcgroup.com

Table 1: Comparison of Sustainable Methods for Silicon Halide Processing

Method Reactants Conditions Products Key Advantage
Catalytic Hydrogenation Silicon Tetrachloride (SiCl₄), Hydrogen (H₂) High Pressure (up to 4.0 MPa), High Temperature Trichlorosilane (HSiCl₃), Hydrogen Chloride (HCl) Enables recycling of SiCl₄ byproduct. mdpi.com
Plasma Chemical Hydrogenation Silicon Tetrachloride (SiCl₄), Hydrogen (H₂) Plasma Discharge (e.g., high-frequency arc) Trichlorosilane (HSiCl₃), Silicon (Si), HCl More promising for low-tonnage chemistry, avoids high pressure/temperature extremes. mdpi.com

Utilization of Biogenic Silica (B1680970) Sources for Silicon Building Blocks

A highly promising avenue in sustainable materials science is the use of biogenic silica (bSi) as a raw material for high-value silicon building blocks. google.comrsc.org Biogenic silica, produced by living organisms like plants and diatoms, is an amorphous, hydrated form of silicon dioxide (SiO₂·nH₂O). rsc.org Major terrestrial sources include agricultural residues such as rice husks, rice straw, and sugarcane bagasse, which are abundant, renewable, and carbon-neutral. dntb.gov.uarsc.org

The primary advantage of biogenic silica over conventional mined quartz is its higher reactivity and surface area, which stems from its amorphous nature. dntb.gov.ua This allows for chemical processing under less extreme conditions, reducing the energy intensity and cost associated with producing silicon precursors. google.com The general process involves first treating the agricultural waste (e.g., rice husk ash) to remove impurities and isolate high-purity silica. google.com This purified biogenic silica can then be converted into various silicon compounds.

For example, a low-cost, low-energy process has been developed to produce high-purity silicon from rice hull ash (RHA) through carbothermal reduction. google.com This silicon can subsequently be used as a feedstock for producing silicon halides, including this compound, through direct halogenation. The conversion of biogenic silica into reactive silicon building blocks represents a significant step towards a more sustainable and circular economy for the silicon industry. researchgate.net Research has demonstrated the extraction of high-purity silica from sources like Mexican Giant Horsetail (Equisetum myriochaetum), which can then be converted to porous silicon via magnesiothermic reduction. ntu.ac.uk This highlights the potential of diverse biological sources for creating advanced materials. ntu.ac.uk

Table 2: Characteristics of Silica from Various Biogenic Sources

Biogenic Source Extraction Method Resulting Material Purity Key Findings
Rice Hull Ash (RHA) Acid Leaching, Thermal Treatment High-Purity Amorphous Silica >99.99 wt. % Can be converted to high-purity silicon suitable for photovoltaic cells. google.com
Rice Husk Acid Pretreatment Biogenic Nanosilica High Suitable for applications in bone tissue engineering. ijraset.com
Equisetum myriochaetum (Mexican Giant Horsetail) Acid Digestion Biogenic Porous Silica High (low heavy metals) Yield is up to 3 times higher than other Equisetum species; high surface area (~400 m²/g). ntu.ac.uk

Reactivity and Reaction Mechanisms of Tetrabromosilane

Nucleophilic Substitution and Ligand Exchange Reactions

Nucleophilic substitution is a fundamental reaction class for tetrabromosilane, where a nucleophile replaces one or more bromide ions. wikipedia.org This process is central to the synthesis of various organosilicon compounds. ias.ac.in Similarly, ligand exchange reactions involve the replacement of bromide ligands with other groups, a process driven by the relative bond strengths and concentrations of the reacting species. chemguide.co.ukcrunchchemistry.co.uksavemyexams.com

This compound can be readily converted to silicon hydrides through reduction by various hydride reagents. wikipedia.org For instance, the reaction with lithium aluminum hydride (LiAlH4) effectively replaces the bromine atoms with hydrogen atoms, leading to the formation of silane (B1218182) (SiH4) or partially substituted bromosilanes.

The reaction of this compound with alcohols leads to the formation of alkoxides. wikipedia.org This alcoholysis reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the silicon center, with the concomitant elimination of hydrogen bromide (HBr). The general reaction is as follows:

SiBr₄ + 4 ROH → Si(OR)₄ + 4 HBr wikipedia.org

This reaction is a common method for synthesizing tetraalkoxysilanes, which are important precursors for sol-gel processes.

The reaction of this compound with amines, known as aminolysis, results in the formation of silicon-nitrogen (Si-N) bonds. wikipedia.orgnih.gov This process is analogous to alcoholysis, with the nitrogen atom of the amine acting as the nucleophile. The reaction can lead to the formation of various aminosilanes, depending on the stoichiometry and the nature of the amine used. For example, reacting this compound with a primary amine (RNH₂) can produce compounds ranging from monosubstituted (RNH)SiBr₃ to fully substituted Si(NHR)₄. google.com

A general representation of the aminolysis reaction is:

SiBr₄ + 2 R₂NH → SiBr₃(NR₂) + R₂NH₂Br

Further substitution can occur to yield disubstituted, trisubstituted, and fully substituted products. These Si-N containing compounds are valuable in materials science and as intermediates in organic synthesis. rsc.org

Transformation to Hydrides and Alkoxides

Organometallic Coupling Reactions with this compound

Organometallic reagents, particularly Grignard reagents, are instrumental in forming silicon-carbon bonds, a cornerstone of organosilicon chemistry. ias.ac.innumberanalytics.com

The reaction of this compound with Grignard reagents (RMgX) is a versatile method for synthesizing organosilicon compounds. wikipedia.orggelest.com The nucleophilic carbanion from the Grignard reagent attacks the electrophilic silicon atom, displacing a bromide ion. This reaction can be controlled to produce partially or fully substituted organosilanes. chemguide.co.uk

For example, the reaction with methylmagnesium bromide can yield methyltribromosilane, dimethyldibromosilane, trimethylbromosilane, or tetramethylsilane (B1202638), depending on the stoichiometric ratio of the reactants. researchgate.net

SiBr₄ + n RMgX → RₙSiBr₄₋ₙ + n MgXBr

These organosilicon compounds are precursors to silicones and other valuable materials. wikipedia.org

The reactivity of silicon tetrahalides (SiX₄) in Grignard reactions follows the trend SiF₄ < SiCl₄ < SiBr₄ < SiI₄. This trend is inversely related to the strength of the Si-X bond. The Si-F bond is the strongest, making silicon tetrafluoride the least reactive, while the Si-I bond is the weakest, rendering silicon tetraiodide the most reactive. wikipedia.org

However, practical considerations often favor the use of tetrachlorosilane (B154696) and this compound. While bromosilanes react more slowly than chlorosilanes, they can offer better selectivity in certain applications. gelest.com For instance, the complete substitution of tetrachlorosilane with methylmagnesium chloride to form tetramethylsilane occurs readily at room temperature, whereas the analogous reaction with this compound requires higher temperatures and pressure. gelest.com

Table 1: Comparative Reactivity of Tetrahalosilanes

Tetrahalosilane Si-X Bond Energy (kJ/mol) Boiling Point (°C) General Reactivity with Grignard Reagents
SiF₄ 582 -90.3 Least Reactive
SiCl₄ 391 56.8 Moderately Reactive
SiBr₄ 310 155.0 Reactive
SiI₄ 234 290.0 Most Reactive

Data sourced from wikipedia.org

Grignard Reagent Chemistry for Organosilicon Compound Formation

Lewis Acidity and Adduct Formation of this compound

This compound, like other silicon tetrahalides, is a Lewis acid. wikipedia.org The silicon atom, despite being covalently saturated and obeying the octet rule, can accept electron pairs from Lewis bases to form adducts. wikipedia.org This Lewis acidity arises from the presence of low-lying empty d-orbitals on the silicon atom that can accommodate additional electrons.

The Lewis acidity of the silicon tetrahalides increases in the order SiI₄ < SiBr₄ < SiCl₄ < SiF₄. wikipedia.org This trend is attributed to the increasing electronegativity of the halogen atoms from iodine to fluorine, which makes the silicon atom more electron-deficient and thus a stronger Lewis acid. wikipedia.org

This compound forms adducts with various Lewis bases, such as amines and phosphines. These adducts typically have the formula SiBr₄L or SiBr₄L₂, where L is the Lewis base. wikipedia.org The formation of these adducts is a key step in many of its reactions, including some nucleophilic substitution pathways.

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula
This compound SiBr₄
Silicon tetrabromide SiBr₄
Silane SiH₄
Lithium aluminum hydride LiAlH₄
Hydrogen bromide HBr
Methyltribromosilane CH₃SiBr₃
Dimethyldibromosilane (CH₃)₂SiBr₂
Trimethylbromosilane (CH₃)₃SiBr
Tetramethylsilane (CH₃)₄Si
Silicon tetrafluoride SiF₄
Silicon tetrachloride SiCl₄
Silicon tetraiodide SiI₄
Grignard reagent RMgX

Electronic Factors Influencing Lewis Acidity Trends in Tetrahalosilanes

The Lewis acidity of silicon tetrahalides (SiX₄, where X = F, Cl, Br, I) is significantly influenced by electronic factors, primarily the electronegativity of the halogen substituents. numberanalytics.comdoubtnut.com The accepted trend for the Lewis acidity of tetrahalosilanes is:

SiI₄ < SiBr₄ < SiCl₄ < SiF₄ wikipedia.orgdoubtnut.comeduncle.comtestbook.com

This trend is directly related to the electron-withdrawing inductive effect of the halogen atoms. quora.comdoubtnut.com As the electronegativity of the halogen increases from iodine to fluorine, the electron density around the central silicon atom is more strongly withdrawn. This increased polarization enhances the positive character of the silicon atom, making it a more potent electron-pair acceptor and thus a stronger Lewis acid. doubtnut.com

Table 1: Comparison of Properties of Silicon Tetrahalides
PropertySiF₄SiCl₄SiBr₄SiI₄
Boiling Point (°C) -90.356.8155.0290.0
Melting Point (°C) -95.0-68.85.0155.0
Si-X Bond Length (Å) 1.552.022.202.43
Si-X Bond Energy (kJ/mol) 582391310234
Lewis Acidity Trend StrongestWeakest
This table is generated based on data from reference wikipedia.org.

Reduction and Disproportionation Chemistry

This compound can be readily reduced by various hydrides and complex hydrides. wikipedia.org These reactions are fundamental for the synthesis of hydridosilanes (compounds containing Si-H bonds). Common reducing agents include lithium aluminum hydride (LiAlH₄) and organoaluminum hydrides like R₂AlH. wikipedia.orgmsu.eduyoutube.com The reaction with lithium aluminum hydride can produce silane (SiH₄). researchgate.net The general reaction involves the substitution of bromine atoms with hydride ions.

For example, the reaction with organoaluminum hydrides proceeds as follows: 4 R₂AlH + SiBr₄ → SiH₄ + 4 R₂AlBr wikipedia.org

These reduction reactions are crucial in organosilicon chemistry for producing precursors to silicones and other valuable materials. wikipedia.org

The thermal decomposition of this compound is a viable route for the production of high-purity silicon. wikipedia.orgresearchgate.net Pyrolysis of SiBr₄, typically in the presence of hydrogen, yields crystalline silicon. researchgate.net The decomposition of SiBr₄ begins at approximately 800 °C. researchgate.net This process offers an alternative to the more common Siemens process, which utilizes trichlorosilane (B8805176) (SiHCl₃). researchgate.netnasa.gov

SiBr₄ + 2 H₂ → Si + 4 HBr

It has been noted that in the absence of hydrogen, no reaction occurs. researchgate.net The thermal decomposition process can be employed in different reactor configurations, including fluidized bed reactors, to produce solar-grade silicon. nasa.govgoogle.comjustia.com

Table 2: Decomposition Temperatures of Silicon Tetrahalides
CompoundDecomposition Start Temperature (°C)
This compound (SiBr₄) ~800
Tetrachlorosilane (SiCl₄) >900
This table is generated based on data from reference researchgate.net.

Recent studies have highlighted the importance of trihalogenosilanide anions, such as [SiCl₃]⁻, as key reactive intermediates in the chemistry of halogenosilanes. acs.org These anions can be generated through the disproportionation of higher silanes, for example, by the chloride-induced cleavage of the Si-Si bond in hexachlorodisilane (B81481) (Si₂Cl₆). acs.org A quantum-chemical assessment suggests a nucleophilic attack by a chloride ion on one of the silicon atoms, leading to the formation of SiCl₄ and the [SiCl₃]⁻ anion. acs.org

These silanide (B1217022) anions are potent nucleophiles and are proposed to be central to reactions like the "Benkeser reactions," which use a HSiCl₃/R₃N system to introduce SiCl₃ groups. acs.org While direct experimental evidence for [SiBr₃]⁻ in similar reactions is less documented in the provided context, the behavior of [SiCl₃]⁻ provides a strong model for understanding the potential role of its bromide counterpart. The formation of adducts, such as [I₃SiBI₃]⁻ from the reaction of Si₂Cl₆ with [Et₄N][BI₃Cl], demonstrates that these silanide intermediates can be trapped and that halide exchange is a facile accompanying process. acs.org The stability and reactivity of these anionic silicon species are influenced by the surrounding counterions and solvent. nih.govrsc.org

Halide exchange reactions, also known as redistribution or scrambling reactions, readily occur among mixed halogenosilanes. researchgate.netbrocku.ca These reactions can proceed even under mild conditions and without a catalyst. researchgate.net For instance, mixing different silicon tetrahalides leads to a rapid scrambling of the halogen atoms, resulting in a statistical distribution of mixed-halogen species. brocku.ca

The mechanism for these exchange reactions can vary. In some systems, the formation of a five- or six-coordinate intermediate or transition state is proposed, facilitating the transfer of halide ions. For reactions involving silylium (B1239981) ions, the counteranion can play a crucial role in steering the selectivity of the substituent exchange. researchgate.net More recently, Sₙ2-like mechanisms have been proposed to describe halide exchange processes at surfaces, involving the attack of a nucleophilic halide on the silicon center, leading to an intermediate state where both the incoming and leaving halogens are associated with the silicon, followed by the departure of the leaving group. nih.gov The study of these mechanisms is essential for controlling the synthesis of specific mixed halogenosilanes, which have tailored reactivity profiles.

Table of Compound Names

FormulaName
SiBr₄This compound
SiBr₄LThis compound-Lewis Base Adduct (1:1)
SiBr₄L₂This compound-Lewis Base Adduct (1:2)
SiF₄Tetrafluorosilane
SiCl₄Tetrachlorosilane
SiI₄Tetraiodosilane
SiHBr₃Tribromosilane (B1609357)
[SiCl₃]⁻Trichlorosilanide anion
HSiCl₃Trichlorosilane
SiH₄Silane
Si₃N₄Silicon Nitride
LiAlH₄Lithium Aluminum Hydride
Si₂Cl₆Hexachlorodisilane
[I₃SiBI₃]⁻Tris(iodo)silyl-tris(iodo)borate anion
[Et₄N][BI₃Cl]Tetraethylammonium bromo(triiodo)borate

Role of Silanide Anions (e.g., [SiCl3]-) as Key Intermediates

Reactions with Oxygen-Containing Species

The reaction of this compound with oxygen is a critical process, particularly in the context of materials science and chemical vapor deposition.

The oxidation of this compound has been the subject of kinetic analysis to understand the rates and mechanisms of reaction, which are fundamental to processes like the fabrication of optical fibers. Studies have shown that while this compound is stable in the presence of oxygen at room temperature, it reacts at elevated temperatures to form bromosiloxanes. Current time information in Bangalore, IN.

The activation energy for the oxidation of this compound has been determined, providing insight into the temperature sensitivity of the reaction. rsc.org This kinetic data is crucial for controlling the deposition of silicon dioxide from this compound in industrial applications.

Interactive Table: Kinetic Parameters for Halide Oxidation

ReactantOrder of Reaction (in excess O₂)Activation Energy (kcal/mol)
SiBr₄ First37
SiCl₄ First49
GeCl₄ First36
POCl₃ First69

Polymerization and Oligomerization Pathways

This compound is a precursor in the synthesis of various silicon-based polymers and oligomers, including polysilazanes and cyclopolysilanes.

This compound is utilized as a raw material in the synthesis of inorganic polysilazanes. acs.org These polymers, which feature a backbone of alternating silicon and nitrogen atoms, are significant as preceramic polymers. Through a firing process, typically in the presence of an oxidizing agent like water vapor, polysilazanes can be converted into silicon dioxide (silica) films. acs.orgwikipedia.org

The general synthesis involves the reaction of a halosilane, such as this compound, with an amine, like ammonia (B1221849). This process leads to the formation of Si-N bonds, which are the fundamental linkages in the polysilazane polymer chain. acs.org

The formation of cyclic polysilanes, which consist of a ring of silicon atoms, often involves the reductive coupling of dihalosilanes. A prominent method for creating the necessary silicon-silicon bonds is the Wurtz reaction (or Wurtz-type coupling). byjus.comacs.org This reaction involves the dehalogenation of alkyl or silyl (B83357) halides using an alkali metal, such as sodium or lithium, to form a new covalent bond. byjus.comacs.org

While direct conversion of this compound to unsubstituted cyclopolysilanes like Si₆H₁₂ is not a commonly cited specific example, the synthesis of substituted cyclopolysilanes from related halosilanes via this method is well-established. For instance, the synthesis of dodecamethylcyclohexasilane (B1580885) (Si₆Me₁₂) is achieved through the reductive coupling of dichlorodimethylsilane (B41323) with lithium or sodium metal in a solvent like tetrahydrofuran. rsc.orgwikipedia.org The generalized reaction is:

6 (CH₃)₂SiCl₂ + 12 M → Si₆(CH₃)₁₂ + 12 MCl (where M = Na or Li)

This Wurtz-type coupling is a foundational strategy for building cyclic and linear polysilane structures. byjus.com A similar pathway using the corresponding bromosilane (B8379080), which could be derived from this compound, would be expected to yield analogous cyclopolysilane products.

Spectroscopic Characterization and Structural Elucidation of Tetrabromosilane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tetrabromosilane derivatives. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Challenges in Solution-Phase NMR Characterization

While indispensable, solution-phase NMR characterization of this compound derivatives is not without its challenges. A primary obstacle can be the poor solubility of certain derivatives, which precludes the acquisition of high-quality spectra. For instance, complex adducts may exhibit such low solubility that their characterization by solution-phase NMR is not feasible. lkouniv.ac.in

Another significant challenge arises from the inherent reactivity of the silicon-bromine bond. Halosilanes are susceptible to hydrolysis, reacting with trace amounts of moisture present in solvents or on glassware. bmrb.iopreprints.org This reactivity can lead to the formation of silanols and siloxanes, complicating spectral interpretation by introducing additional, often broad, signals.

Furthermore, spectral complexity can be a hurdle. The presence of NMR-active heteronuclei can result in signal overlap due to a combination of homonuclear and heteronuclear scalar (J) couplings, making the spectra difficult to disentangle. nih.gov For complex derivatives, particularly those of higher molecular weight, slow molecular tumbling in solution can lead to significant line broadening, which obscures spectral details. bmrb.iohoriba.com In some cases, the quadrupolar nature of bonded nuclei, such as boron, can severely broaden the 29Si NMR signal, rendering it uninterpretable even in the solid state. lkouniv.ac.in

Advanced Solid-State Magic-Angle-Spinning (MAS) NMR Techniques

To overcome the limitations of solution-phase NMR, advanced solid-state NMR techniques are frequently employed. open.ac.uk Solid-state NMR is particularly valuable for analyzing insoluble or poorly soluble this compound derivatives and complex, cross-linked materials. horiba.comopen.ac.ukprocess-nmr.com Magic-Angle-Spinning (MAS) is a fundamental technique that involves spinning the sample at a specific angle (54.74°) to the magnetic field. This process averages out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, which cause significant line broadening in solid samples, thereby producing sharper, more resolved spectra. horiba.comopen.ac.uk

Techniques such as Cross-Polarization (CP) MAS are used to enhance the signal of low-abundance nuclei like 29Si and 13C. open.ac.uk CP/MAS experiments have been successfully used to study the dynamic properties of organosilicon compounds, allowing for the detection of structural phase transitions and internal molecular reorientations. utoronto.ca Furthermore, 29Si solid-state NMR, often in conjunction with CP/MAS, can effectively distinguish between different silicon-oxygen functionalities, such as siloxane bridges (Q4), single silanols (Q3), and geminal silanols (Q2), providing detailed structural information about silicate (B1173343) and polysiloxane frameworks. pascal-man.comresearchgate.net By combining single-pulse (SP) MAS with 29Si{1H} CP/MAS, it is possible to selectively investigate both bulk silicon atoms and protonated silicon sites, such as those on a material's surface. rsc.org

Multinuclear NMR for Structural Assignments (e.g., 29Si NMR)

Multinuclear NMR is essential for the unambiguous structural assignment of this compound derivatives. While 1H and 13C NMR provide information on the organic substituents, 29Si NMR directly probes the silicon center. uci.edu The 29Si nucleus has a wide chemical shift range, making it highly sensitive to its electronic environment. uci.eduresearchgate.net

The chemical shift of 29Si is significantly influenced by the nature of the substituents attached to the silicon atom. For instance, the substitution of a methyl group with an oxygen atom generally leads to an upfield shift (a move to a lower ppm value). researchgate.net The 29Si NMR spectrum of this compound itself shows a characteristic resonance, and its purity can be assayed using this technique. lookchem.com The chemical shifts for various brominated silanes and other organosilicon compounds have been extensively documented, providing a valuable database for structural elucidation. researchgate.netchemguide.co.uk

Table 1: Representative 29Si NMR Chemical Shifts for Selected Halosilanes and Related Compounds.
CompoundFormula29Si Chemical Shift (ppm)
This compoundSiBr4-92.3
Tribromosilane (B1609357)HSiBr3-59.9
DibromosilaneH2SiBr2-27.1
MethyltribromosilaneCH3SiBr3-20.0
TetraiodosilaneSiI4-350.0
Tetrachlorosilane (B154696)SiCl4-18.4
Tetramethylsilane (B1202638) (TMS)Si(CH3)40.0 (Reference)

Data compiled from various sources. uci.eduresearchgate.netchemguide.co.uk Chemical shifts are relative to TMS and can vary slightly with solvent and concentration.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a characteristic fingerprint of the functional groups present in a molecule. utoronto.carsc.org

Identification of Characteristic Functional Group Vibrations (e.g., Si-C, Si-O, Si-H)

The analysis of IR and Raman spectra allows for the identification of key functional groups in this compound derivatives. Each bond type has a characteristic vibrational frequency range. utoronto.calibretexts.org

Si-C Vibrations: The stretching vibrations for the silicon-carbon bond are typically observed in the IR and Raman spectra. For example, the symmetric deformation of methyl groups attached to silicon gives rise to a characteristic sharp band around 1260 cm⁻¹ in the IR spectrum. wikipedia.org

Si-O Vibrations: The formation of siloxane (Si-O-Si) linkages, often a result of hydrolysis of the Si-Br bond, is readily identified by strong and often broad bands in the IR spectrum, typically in the 1100-1000 cm⁻¹ region. wikipedia.orgmsu.edu Silanol (Si-OH) groups show a sharp band for isolated groups around 3750 cm⁻¹ and broader absorptions for hydrogen-bonded groups. finechem-mirea.ru

Si-H Vibrations: The silicon-hydride stretch is found in a distinct region of the spectrum, typically around 2300-2100 cm⁻¹, making it easily identifiable. libretexts.org

Si-Br Vibrations: The silicon-bromine stretching vibrations occur at lower frequencies due to the heavier mass of the bromine atom. By comparison with Si-Cl stretches (typically 625-425 cm⁻¹), the Si-Br stretches are expected at lower wavenumbers. finechem-mirea.ru

The combination of IR and Raman spectroscopy is powerful because vibrational modes can be IR-active, Raman-active, both, or neither, depending on the molecular symmetry. Raman spectroscopy is particularly useful for detecting symmetric linkages which may be weak in the IR spectrum. rsc.org

Table 2: General Wavenumber Ranges for Characteristic Vibrations in this compound Derivatives.
Functional GroupVibration TypeApproximate Wavenumber (cm-1)Typical Intensity
Si-HStretching2300 - 2100Moderate (Raman)
C-HStretching (Alkyl)3000 - 2850Strong (IR/Raman)
Si-CH3Symmetric Deformation~1260Sharp, Strong (IR)
Si-O-SiAsymmetric Stretching1100 - 1000Strong, Broad (IR)
Si-CStretching850 - 650Variable
Si-ClStretching625 - 425Strong
Si-BrStretching&lt; 450Strong

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) and elemental analysis are destructive techniques that provide fundamental information about the elemental composition and mass of a molecule.

In mass spectrometry, a molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their mass-to-charge (m/z) ratio. The mass of the molecular ion confirms the molecular weight of the derivative. The fragmentation pattern, which arises from the breakup of the energetically unstable molecular ion, provides valuable structural clues. The presence of bromine is often easily identified in a mass spectrum due to the characteristic isotopic pattern of 79Br and 81Br, which have nearly equal natural abundance, resulting in pairs of peaks (M+ and M+2) of similar intensity for bromine-containing fragments.

Elemental analysis provides the percentage composition of elements (typically C, H, N) in a compound. For organosilicon compounds, specialized methods are used to determine the silicon content, such as gravimetric analysis where the compound is decomposed to silica (B1680970) (SiO₂). The experimentally determined percentages are compared to the calculated values for a proposed formula. A close match (typically within ±0.4%) provides strong evidence for the compound's empirical formula. open.ac.uk High-resolution mass spectrometry (HRMS) can often be used in place of elemental analysis, as it provides a highly accurate mass measurement that can confirm a unique molecular formula. open.ac.uk

High-Resolution Mass Spectrometry for Molecular Identification

High-resolution mass spectrometry (HRMS) is a critical tool for the precise identification of this compound (SiBr₄) and its derivatives. This technique provides highly accurate mass-to-charge ratio (m/z) measurements, enabling the determination of elemental compositions and the confirmation of molecular formulas. For instance, in the analysis of a deuterated silylene derivative, HRMS was used to find the molecular ion peak [M]+ at an m/z of 414.2418, which closely matched the calculated value of 414.2415 for the formula C₁₉H₄₂D₂Si₅. rsc.org This level of precision is essential for distinguishing between compounds with similar nominal masses.

The fragmentation patterns observed in mass spectrometry also offer valuable structural information. In studies involving the reaction of this compound with other reagents, gas chromatography-mass spectrometry (GCMS) is often employed to identify the resulting products. For example, the reaction of this compound with an aminosilane (B1250345) was monitored using GCMS, which confirmed the conversion to (diisopropylamino)bromosilane and (diisopropylamino)tribromosilane. google.com Similarly, collision-induced dissociation experiments in a mass spectrometer have been used to generate and identify specific ionic fragments, such as the [SiCl₃]⁻ anion, by observing its characteristic peak at m/z 134.9. acs.org

The isotopic distribution pattern is another key feature utilized in the mass spectrometric analysis of bromine-containing compounds like this compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive isotopic pattern for ions containing multiple bromine atoms, which serves as a clear signature for their identification in the mass spectrum.

Quantitative Elemental Composition Determination

The determination of the quantitative elemental composition of this compound and its derivatives is fundamental to verifying their purity and stoichiometry. Elemental analysis is a standard method used for this purpose, providing the weight percentages of constituent elements. For a newly synthesized N-heterocyclic germylene derivative, elemental analysis was performed to confirm its proposed composition of C₁₇H₂₁N₃GeCl₂. tum.de Similarly, for an air and moisture-sensitive silylene compound, elemental analysis was conducted, with the results for Carbon, Hydrogen, and Nitrogen being compared to the calculated values. rsc.org

In some cases, deviations in elemental analysis can be attributed to the high sensitivity of the compounds to air and moisture. rsc.org For the characterization of the [Et₄N][I₃SiBI₃] adduct, elemental analysis provided satisfactory values for hydrogen, carbon, nitrogen, iodine, and silicon, supporting the proposed formula. acs.org

Energy-dispersive X-ray spectroscopy (EDX) is another technique employed for elemental composition analysis, particularly for solid samples. In the study of [Et₄N][I₃SiBI₃] crystals, EDX analysis revealed a silicon to iodine ratio of 1:5.7 (±0.04), which was crucial in confirming the composition of the anion. acs.org

X-ray Diffraction Techniques

Single-Crystal X-ray Crystallography for Molecular Structure Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org The crystal must be of adequate size and quality for successful analysis. wikipedia.org For air-sensitive or pyrophoric materials, such as some organometallic derivatives of this compound, special handling techniques are required. ncl.ac.uk These include manipulating the crystals in an inert atmosphere and coating them with a protective oil before mounting them on the diffractometer. ncl.ac.uk

An example of the application of this technique is the structural elucidation of the [I₃SiBI₃]⁻ anion. acs.org X-ray crystallography provided the definitive proof of its composition and structure, revealing an Si-B bond length of 1.977(6) Å and confirming the adduct formation between [SiI₃]⁻ and BI₃. acs.org The crystallographic data for this compound, including unit cell dimensions and bond angles, were determined with high precision. acs.org

Table of Crystallographic Data for [Et₄N][I₃SiBI₃] acs.org

ParameterValue
FormulaC₈H₂₀BI₆NSi
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.534(1)
b (Å)17.653(2)
c (Å)13.044(2)
β (°)99.87(1)
Volume (ų)2163.5(5)
Z4
Calculated Density (g/cm³)2.75

Table of Selected Bond Lengths and Angles for the [I₃SiBI₃]⁻ anion acs.org

BondLength (Å)AngleDegree (°)
Si–B1.977(6)Si–B–I108.5(3), 110.8(3), 109.4(3)
Si–I2.457(2), 2.454(2), 2.451(2)B–Si–I112.9(2), 112.2(2), 112.3(2)
B–I2.261(6), 2.249(6), 2.246(6)I–B–I108.9(2), 108.9(3), 110.2(3)
I–Si–I106.8(1), 106.3(1), 105.9(1)

Computational Chemistry and Theoretical Investigations of Tetrabromosilane Systems

Quantum Mechanical Studies of Electronic Structure and Bonding

The arrangement of electrons and the nature of the chemical bonds in tetrabromosilane are fundamental to its reactivity and physical properties. Quantum mechanical methods provide a framework for calculating and analyzing these features with high accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and effective method for investigating the electronic structure of molecules like this compound. ijcce.ac.irscm.com DFT calculations focus on the electron density to determine the energy and other properties of a system, offering a balance between computational cost and accuracy. wikipedia.org

Studies employing DFT can predict various molecular properties, including geometries, vibrational frequencies, and thermochemical parameters. ijcce.ac.ir For instance, DFT methods have been used to support experimental findings on chloro-, fluoro-, and bromo-silanes, providing insights into the energetics of processes like dissociative electron attachment (DEA). uniba.sk The bonding in silicon compounds, which is more covalent in character than in silicon dioxide, is a key factor in their properties and can be effectively studied using DFT. gelest.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides a detailed picture of the bonding in terms of localized electron-pair bonds. rsc.org This analysis can reveal the extent of covalent and ionic character in the Si-Br bonds of this compound. Furthermore, DFT is instrumental in understanding reaction mechanisms by modeling the potential energy surfaces of reacting systems. core.ac.uk

Hartree-Fock and Post-Hartree-Fock Methodologies

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. numberanalytics.com While it provides a good starting point, it neglects the correlation between the motions of electrons, which is a crucial aspect of chemical bonding. numberanalytics.comwikipedia.org

To address this limitation, post-Hartree-Fock methods have been developed. wikipedia.org These methods, such as Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset (MP) perturbation theory, systematically incorporate electron correlation to achieve higher accuracy. catalysis.blogpku.edu.cn Although computationally more demanding than DFT or HF, post-Hartree-Fock methods are often necessary for a precise description of bond breaking and formation, as well as for calculating excited states and reaction barriers. numberanalytics.comwikipedia.org For example, post-Hartree-Fock methods have been successfully applied to study the structure of complex organic molecules and can be used to investigate the subtle electronic effects in systems like this compound. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions involving this compound. By simulating the interactions between molecules, researchers can identify intermediates, transition states, and the energetic factors that govern the course of a reaction.

Determination of Reaction Free Energies and Energy Barriers

A key aspect of understanding a chemical reaction is determining its thermodynamics and kinetics, which are characterized by the reaction free energies and energy barriers, respectively. Computational methods allow for the calculation of these quantities with considerable accuracy.

The activation energy, or the height of the energy barrier, determines the rate of a reaction. Computational studies have shown that for some reactions, the activation energy can be significantly lowered by the formation of intermediate complexes, such as a pentavalent transition state in the hydrolysis of silicon halides. dtic.mil

Transition State Analysis and Reaction Pathway Mapping

Identifying the transition state—the highest energy point along the reaction coordinate—is crucial for understanding the mechanism of a reaction. Computational algorithms can locate and characterize transition state structures, providing insights into the geometry and electronic nature of this fleeting species.

For instance, in the reaction of Grignard reagents with silanes, the entropy values calculated from computational models can indicate the number of Grignard molecules involved in the transition state. researchgate.net The analysis of activation enthalpies can further reveal whether inductive or steric effects are more significant in controlling the reaction rate. researchgate.net By mapping the entire potential energy surface, researchers can trace the reaction pathway from reactants through the transition state to the products, revealing the detailed molecular rearrangements that occur. researchgate.net

Molecular Quantum Dynamics Simulations

While static calculations of energy minima and transition states provide a valuable picture of a reaction, molecular quantum dynamics simulations offer a more complete, time-dependent view. ibm.com These simulations solve the time-dependent Schrödinger equation to follow the motion of both electrons and nuclei throughout a chemical process. ibm.com

Theoretical Prediction and Verification of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction and interpretation of the spectroscopic properties of molecules like this compound (SiBr₄). Methods based on density functional theory (DFT) and its advanced variants are frequently employed to calculate various spectroscopic parameters, which can then be verified against experimental data. arxiv.orgnih.govresearchgate.net This synergy between theoretical prediction and experimental verification is crucial for accurately characterizing molecular structure and behavior. mdpi.com

One significant area of investigation is core-level spectroscopy, which probes the binding energies of inner-shell electrons. arxiv.orgnih.govarxiv.org For elements in the third period and beyond, such as silicon, relativistic effects become important and must be considered for accurate predictions. nih.govarxiv.org The orbital-optimized DFT (OO-DFT) method, combined with the spin-free exact two-component (X2C) model for scalar relativistic effects, has proven to be a highly accurate approach for calculating K-edge spectra. arxiv.orgnih.govarxiv.org This method can yield root-mean-square (RMS) errors of approximately 0.5 eV compared to experimental values, a significant improvement over other methods like time-dependent DFT (TDDFT), which can have deviations greater than 50 eV for these systems. arxiv.orgnih.govarxiv.org

Theoretical calculations provide a means to obtain vertical ionization potentials, corresponding to the energy required to remove an electron without changing the molecular geometry. The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculation. acs.org By comparing the results of different functionals with experimental data from X-ray photoelectron spectroscopy (XPS), researchers can validate and refine computational models. arxiv.org

A 2022 study on relativistic OO-DFT systematically evaluated several functionals for the prediction of the Si 1s core-electron binding energy of this compound. The results, shown in the table below, demonstrate the high accuracy of modern DFT functionals in reproducing experimental findings.

Beyond core-level spectra, computational methods are also used to predict vibrational frequencies, which correspond to absorptions in the infrared (IR) spectrum. mdpi.combyjus.coms-a-s.org These calculations help in assigning experimentally observed spectral bands to specific molecular vibrations. mdpi.combyjus.com DFT calculations have also been applied to study the electronic and optical properties of composites containing SiBr₄, predicting parameters such as HOMO-LUMO energy gaps and absorption spectra. researchgate.net

Quantum Chemical Topology and Reactivity Indices

The reactivity and electronic structure of this compound can be further elucidated through the lens of quantum chemical topology (QCT) and conceptual DFT, which provides a framework for defining and calculating various reactivity indices. researchgate.netwikipedia.orgamercrystalassn.orgrsc.org

Quantum Chemical Topology (QCT)

QCT methods analyze the spatial distribution of electrons to partition a molecule into atomic basins and characterize the chemical bonds between them. wikipedia.orgamercrystalassn.org Two prominent QCT methods are the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF). researchgate.netwikipedia.orgamercrystalassn.orgwikipedia.org

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM defines atoms and bonds based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org Critical points in the electron density are located and analyzed to reveal bond paths—lines of maximum electron density linking bonded nuclei. researchgate.netmuni.cz The properties of these bond critical points provide quantitative information about the nature of the chemical bond (e.g., covalent vs. closed-shell interaction). muni.cz

Electron Localization Function (ELF): The ELF is a measure of the probability of finding an electron near a reference electron. wikipedia.orgjussieu.frtaylorandfrancis.com It provides a chemically intuitive map of electron pair localization, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.frcanterbury.ac.uk The ELF analysis is often described as a visualization of the VSEPR model in action. wikipedia.org While specific, detailed QCT studies on SiBr₄ are not abundant in the searched literature, these methods are standard tools for analyzing bonding in related silicon-halogen compounds. researchgate.net

Reactivity Indices

Conceptual DFT defines rigorous chemical concepts from the derivatives of the energy with respect to the number of electrons. These definitions allow for the calculation of indices that quantify the reactivity of a molecule.

Lewis Acidity and Electrophilicity: this compound is known to act as a Lewis acid, accepting electron pairs from Lewis bases. libretexts.org This is because the central silicon atom can expand its valence shell to accommodate more than eight electrons. libretexts.org The strength of a Lewis acid can be quantified computationally through several metrics.

Ion/Molecule Affinities: A direct way to measure Lewis acidity is to calculate the affinity of the Lewis acid for a reference base, such as the fluoride (B91410) ion (Fluoride Ion Affinity, FIA), chloride ion (CIA), hydride ion (HIA), or neutral bases like ammonia (B1221849) (AA) and water (WA). nih.govd-nb.inforesearchgate.net These affinities correspond to the negative enthalpy of the adduct formation reaction in the gas phase. nih.govd-nb.info A comprehensive 2021 study computed a consistent set of affinities for 183 p-block Lewis acids, including SiBr₄. nih.govd-nb.inforesearchgate.net

Global Electrophilicity Index (ω): This index, defined by Parr and others, measures the propensity of a species to accept electronic charge from the environment. researchgate.netresearchgate.netnanobioletters.com It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nanobioletters.comrowansci.com The global electrophilicity index has been widely used to create a general scale of Lewis acidity. researchgate.net Studies have confirmed that SiBr₄ is a moderately strong electrophile, consistent with its reactivity. quora.com The general trend for the Lewis acidity of silicon tetrahalides based on the inductive effect is SiF₄ > SiCl₄ > SiBr₄ > SiI₄. quora.com

Advanced Materials Applications Deriving from Tetrabromosilane Chemistry

Semiconductor Material Fabrication

In the highly demanding semiconductor industry, the purity and specific characteristics of silicon films are paramount. Tetrabromosilane provides a valuable route to producing these high-quality materials. evonik.com

Chemical Vapor Deposition (CVD) Precursors for High-Purity Silicon Films

This compound is utilized as a precursor in chemical vapor deposition (CVD) processes to grow high-purity silicon-based thin films. ereztech.com CVD is a technique where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. evonik.com In this context, SiBr₄ is heated and passed into a reaction chamber where it thermally decomposes, depositing a thin film of silicon. citychemical.com These films are critical components in the manufacturing of microchips and other electronic devices. ereztech.com The properties of this compound make it suitable for producing ultrapure silicon required for semiconductor devices. ereztech.com

Comparative Advantages in Silicon Deposition Kinetics

A notable advantage of using this compound over the more conventional silicon tetrachloride (SiCl₄) is the faster deposition rate of silicon. wikipedia.org The pyrolysis of SiBr₄ proceeds more rapidly, which can lead to increased throughput in manufacturing environments. wikipedia.org This kinetic advantage is a key differentiator in processes where deposition speed is a critical factor. ereztech.com Despite this, SiCl₄ is often preferred in some applications due to its wider availability in high-purity grades. wikipedia.org

Comparative Properties: this compound vs. Silicon Tetrachloride

PropertyThis compound (SiBr₄)Silicon Tetrachloride (SiCl₄)Reference
Deposition RateFasterSlower wikipedia.org
Boiling Point153 °C57.6 °C wikipedia.org
Molar Mass347.70 g/mol169.90 g/mol wikipedia.org
Primary UseSilicon deposition, precursor for Si₃N₄Precursor for high-purity silicon and silica (B1680970) wikipedia.orgevonik.com

Production of Solar Cell Grade Silicon

Research has explored the use of bromosilanes, including this compound and tribromosilane (B1609357) (SiHBr₃), for the cost-effective production of solar cell grade (SCG) silicon. nasa.govnasa.gov The goal of this research was to develop a high-volume, low-cost process to meet the objectives of the LSA (Large-Scale Array) Project for photovoltaic applications. nasa.gov The proposed methods involved the hydrogen reduction of bromosilanes in a continuous flow reactor (CFR) or a fluidized bed reactor. nasa.govnasa.gov These processes were considered attractive for their potential to lower capital and operating costs compared to the traditional Siemens process, which uses trichlorosilane (B8805176) (SiHCl₃). nasa.govratedpower.com The thermal decomposition of tribromosilane, in particular, was noted for proceeding at lower temperatures and yielding dense silicon particles suitable for solar cells with minimal wall deposition in the reactor. nasa.gov

Features of Bromosilane-Based Process for Solar Cell Grade Silicon

FeatureDescriptionReference
PrecursorsThis compound (SiBr₄), Tribromosilane (SiHBr₃) nasa.govnasa.gov
Process TypesHydrogen reduction or thermal decomposition in a continuous flow or fluidized bed reactor. nasa.gov
Key AdvantagePotential for lower production costs and higher throughput compared to the standard Siemens process. nasa.gov
ProductHigh-purity polycrystalline silicon suitable for photovoltaic applications. nasa.govsolarnplus.com

Ceramic Materials Synthesis

This compound also serves as a key starting material for producing advanced ceramic coatings known for their hardness and durability.

Precursors for Silicon Nitride (Si₃N₄) Coatings

This compound is a precursor for synthesizing silicon nitride (Si₃N₄) coatings. ereztech.comcitychemical.com The process involves the pyrolysis of SiBr₄, followed by treatment with ammonia (B1221849) (NH₃). wikipedia.orgnih.gov The resulting silicon nitride is a very hard compound used for durable ceramics, sealants, and in the production of cutting tools. ereztech.comwikipedia.org Using bromine-containing precursors like this compound can enable thermal deposition processes at lower temperatures (e.g., below 550°C) compared to chlorine-based precursors, which often require plasma to catalyze the reaction. google.comgoogle.com This lower temperature processing can be advantageous in preventing damage to temperature-sensitive components in electronic devices. google.com

Organosilicon Compounds and Polymer Chemistry

Like other halosilanes, this compound is a reactive compound that can be used to form organosilicon compounds, which are the fundamental building blocks of silicones and other polymers. wikipedia.orgwikipedia.org Its reactivity allows for the formation of silicon-carbon bonds through reactions with organometallic reagents. wikipedia.orgwikipedia.org

The reaction of this compound with Grignard reagents (metal alkyl halides) is a particularly important method for producing organosilicon compounds of the type RₓSiBr₄₋ₓ. wikipedia.org These resulting organobromosilanes can be further functionalized or hydrolyzed and condensed to form polysiloxanes, commonly known as silicones. wikipedia.orgwikipedia.org While not as common as chlorosilanes in large-scale industrial polymer production, this compound is listed as a potential reagent in the field of polymer chemistry, particularly for creating specific polymer structures. google.comgoogle.com Its role is primarily as a reagent in organic synthesis to introduce a silicon center, which can then be elaborated into more complex organosilicon molecules and polymers. wikipedia.orgias.ac.in

Synthesis of Organosilicon Intermediates for Silicone Production

This compound is a key starting material for producing organosilicon intermediates, which are the foundational building blocks for silicones (polysiloxanes). The conversion of this compound into these intermediates is primarily achieved through reactions with organometallic reagents, such as Grignard reagents or organolithium compounds. lkouniv.ac.inwikipedia.org

The reaction involves the stepwise substitution of bromine atoms with organic groups (R), allowing for the synthesis of organobromosilanes with the general formula R_nSiBr_(4-n). A particularly crucial reaction is the Grignard reaction, which facilitates the formation of organosilicon compounds that can subsequently be converted into silicones. wikipedia.org The general reaction proceeds as follows:

SiBr₄ + n RMgX → R_nSiBr_(4-n) + n MgXBr

These organobromosilane intermediates are then hydrolyzed to form silanols (R_nSi(OH)_(4-n)), which undergo condensation to produce the siloxane (Si-O-Si) backbone characteristic of silicone polymers. cfsilicones.com The properties of the final silicone polymer are highly dependent on the composition of the initial organohalosilane mixture. lkouniv.ac.in While silicon tetrachloride (SiCl₄) is more commonly used industrially, this compound offers a reactive alternative for these syntheses. lkouniv.ac.intaylorandfrancis.com

Table 1: Key Reactions in Organosilicon Intermediate Synthesis

Reaction Type General Equation Reactants Products Reference
Grignard Reaction SiBr₄ + n RMgX → R_nSiBr_(4-n) + n MgXBr This compound, Grignard Reagent Organobromosilane, Magnesium Halide wikipedia.org
Alcoholysis SiBr₄ + 4 ROH → Si(OR)₄ + 4 HBr This compound, Alcohol Tetraalkoxysilane, Hydrogen Bromide wikipedia.org
Hydrolysis SiBr₄ + 2 H₂O → SiO₂ + 4 HBr This compound, Water Silicon Dioxide, Hydrogen Bromide wikipedia.org

Development of Macromolecular Polysilane Architectures

This compound chemistry is instrumental in the development of complex macromolecular polysilane architectures. Polysilanes, which feature a silicon-silicon bond backbone, are of interest for their unique electronic and optical properties.

Recent research has demonstrated that aryl-bridged bis(dibromosilanes) can be synthesized and subsequently reduced to create kinetically-stabilized polysilane building blocks, such as Si₄ and Si₆ structures. tum.de The terminal silicon-bromide bonds on these building blocks are crucial, as their functionalization opens up pathways for synthesizing novel and unprecedented macromolecular polysilane molecules. tum.de This approach allows for the construction of complex structures, including helical silicon chains, whose covalent nature has been confirmed through spectroscopic methods and DFT calculations. tum.de

Synthesis of Siloles for Optoelectronic Applications

Siloles, silicon-containing analogues of cyclopentadiene, are highly valued for their potential in optoelectronic applications due to their low-lying LUMO levels, narrow HOMO-LUMO gaps, and fluorescent properties. researchgate.netthieme.desemanticscholar.org this compound can be used as a silicon source in the synthesis of these heterocycles.

One synthetic route involves the transmetallation of a zirconacyclopentadiene with a highly electrophilic silane (B1218182). thieme.de Although the reaction can proceed with this compound to yield the desired silole, the efficiency can be low. thieme.de Other methods for silole synthesis involve the reductive cyclization of dialkynylsilanes or the reaction of 1,4-dilithio-1,3-butadienes with dihalosilanes. thieme.de The resulting silole-based materials have shown promise in the development of organic light-emitting diodes (OLEDs) and solar cells. semanticscholar.orguwo.ca The aggregation-induced emission (AIE) observed in some phenyl-substituted siloles makes them particularly attractive for these applications. researchgate.netsemanticscholar.org

Nanomaterial Development

This compound is an important precursor in the bottom-up synthesis and stabilization of silicon-based nanomaterials. Its utility extends to creating and modifying nanocrystalline silicon and fabricating structures for emerging nanotechnologies.

Stabilization of Nanocrystalline Silicon Structures with Ligands

This compound plays a role in the synthesis of ligand-stabilized silicon nanocrystals (nc-Si). A key process involves first synthesizing nc-Si with bromide ligands on their surface. researchgate.net These bromide-terminated nanocrystals can then be functionalized. For instance, research has shown that using perfluorophenyl ligands for stabilization can lead to the formation of two-dimensional (2D) silicon structures, akin to graphene, with dimensions up to 50 × 15 nm² and a thickness of about 3 nm. researchgate.net The formation of these unique "sandwich" structures is attributed to specific interactions involving the perfluorophenyl ligands, a result not observed with other types of ligands like phenyl or alkyl groups. researchgate.net This method, which starts with precursors like this compound to create bromide-covered nanoparticles, allows for dispensing with traditional substrates in the synthesis of these flat nanocrystals. researchgate.netresearchgate.net

Table 2: Ligand Stabilization of Silicon Nanocrystals

Initial Precursor Intermediate Stabilizing Ligand Resulting Structure Reference
This compound Silicon nanocrystals with bromide ligands (Br-ncSi) Perfluorophenyl ligands 2D nanocrystalline silicon "sandwich" structures researchgate.net
This compound Silicon nanoparticles covered with bromine ions Various organic radicals (e.g., perfluorobutyl) Surface-modified silicon nanocrystals researchgate.net

Emerging Applications in Nanotechnology

The use of this compound extends to various emerging applications within nanotechnology and microfabrication. ereztech.com It is listed as a material for surface patterning techniques, which are fundamental for creating nanoscale devices. google.com The unique properties of silicon nanostructures, such as size-tunable luminescence due to quantum confinement effects, make them promising for a wide array of applications. sapub.org These include the development of nanoscale electronic devices, highly sensitive chemical and biological sensors, light-emitting diodes (LEDs), and high-efficiency solar cells. sapub.org The ability to synthesize and functionalize silicon nanomaterials, often beginning with versatile precursors like this compound, is a critical step toward realizing these advanced technological breakthroughs. sapub.orgcore.ac.uk

Future Research Directions and Unresolved Challenges

Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is crucial for improving the selectivity and efficiency of reactions involving tetrabromosilane. While SiBr4 is a valuable precursor, its high reactivity can sometimes lead to undesired side products.

Current Research Focus:

Lewis Acid Catalysis: Lewis acids are being investigated to enhance reaction kinetics in processes like the bromination of aromatic compounds.

Transition Metal Catalysis: The use of transition metal catalysts, such as those based on nickel and copper, is being explored to control the conversion of this compound into other valuable silicon compounds like tribromosilane (B1609357). google.com

Catalyst Support: Materials like diatomaceous earth, activated carbon, and alumina (B75360) are being used as supports to improve the performance and recyclability of catalysts. google.com

Future research will likely focus on designing highly specific catalysts that can direct the reaction pathways of this compound with greater precision, minimizing waste and improving atom economy.

Exploration of Novel Reactivity Patterns and Adducts

Understanding the fundamental reactivity of this compound is key to unlocking its full potential. Researchers are actively exploring new reaction patterns and the formation of novel adducts.

Key Areas of Investigation:

Adduct Formation: As a Lewis acid, this compound can form adducts with various Lewis bases. wikipedia.org The study of these adducts provides insight into the electronic structure and reactivity of SiBr4.

Reaction with Amines: The reaction of this compound with amines is a known route to form silicon-nitrogen bonds, which are precursors to silicon nitride materials. wikipedia.org

Reductive Coupling: The potential for this compound to participate in reductive coupling reactions, similar to other silicon halides, is an area of interest for forming silicon-silicon bonds. acs.org

Reaction with Grignard Reagents: The reaction of this compound with Grignard reagents is a fundamental method for creating silicon-carbon bonds, essential for producing organosilicon compounds. wikipedia.orgresearchgate.net

The table below summarizes some of the known reactivity patterns of this compound.

ReactantProduct TypeSignificance
Alcohols (ROH)Tetraalkoxysilanes (Si(OR)4)Formation of silicon-oxygen bonds. wikipedia.org
Amines (R2NH)Silicon Amides (Si(NR2)4)Precursors to silicon nitride. wikipedia.org
Grignard Reagents (RMgX)Organosilanes (R4Si)Formation of silicon-carbon bonds. wikipedia.orgresearchgate.net
HydridesSilanes (SiH4)Reduction of SiBr4. wikipedia.org

Integration with Advanced Manufacturing and Device Fabrication Technologies

This compound is a significant compound in the manufacturing of advanced materials and electronic devices. ereztech.com Its integration into new and improved fabrication technologies is a major area of research.

Applications in Advanced Manufacturing:

Chemical Vapor Deposition (CVD): SiBr4 is used as a precursor in CVD to deposit thin films of silicon and silicon-based materials. ereztech.comcitychemical.com It offers the advantage of faster silicon deposition rates compared to silicon tetrachloride. wikipedia.orgereztech.com

Semiconductor Manufacturing: It is used in the production of ultrapure silicon for semiconductor devices. ereztech.comjustia.comgoogle.com

Silicon Nitride Coatings: The pyrolysis of this compound followed by treatment with ammonia (B1221849) produces silicon nitride (Si3N4) coatings, which are hard materials used in ceramics and cutting tools. wikipedia.orgereztech.com

Future work will likely involve optimizing CVD processes using SiBr4 for the fabrication of next-generation electronic and photonic devices, as well as exploring its use in other advanced manufacturing techniques like atomic layer deposition (ALD).

Theoretical Advances for Predictive Chemical Design

Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the behavior of chemical compounds like this compound.

Role of Theoretical Modeling:

Reaction Mechanisms: Density functional theory (DFT) and other quantum-chemical methods are used to elucidate reaction mechanisms and predict the stability and reactivity of intermediates and products. acs.orgcore.ac.uk

Predictive Design: These theoretical models can help in the predictive design of new catalysts and reaction conditions for desired outcomes. mdpi.com

Understanding Properties: Computational studies can provide insights into the electronic and structural properties of this compound and its adducts. acs.org

The synergy between experimental work and theoretical calculations will be crucial for accelerating the discovery of new applications and optimizing existing processes involving this compound.

Development of Circular Economy Principles in Silicon Chemistry

The concept of a circular economy, which aims to minimize waste and maximize resource utilization, is increasingly being applied to the chemical industry, including silicon chemistry. sustainability-directory.cominnovationnewsnetwork.comceibs.edu

Key Principles:

Recycling and Reuse: Developing methods to recycle and reuse silicon-containing byproducts is a major focus. For example, silicon tetrachloride, a common byproduct in the production of polysilicon, can be recycled. sustainability-directory.comlabproinc.comsustainability-directory.com While specific recycling processes for this compound are less documented, the principles are transferable.

Waste Valorization: Transforming chemical waste into valuable products is a core tenet of the circular economy. scielo.br

Sustainable Processes: The development of more sustainable and environmentally friendly chemical processes is a long-term goal. This includes reducing energy consumption and the use of hazardous materials. labproinc.comwaferworld.com

Applying circular economy principles to the entire lifecycle of silicon compounds, including this compound, will be essential for the long-term sustainability of the silicon industry. sustainability-directory.comwaferworld.com This involves not only recycling byproducts but also designing processes that generate less waste from the outset.

Q & A

(Basic) What experimental methodologies ensure high-yield synthesis of tetrabromosilane in laboratory settings?

To synthesize this compound (SiBr₄) with yields exceeding 90%, researchers should employ hydrogenation of tribromosilane (SiHBr₃) in a static-bulb reactor or fluidized bed system. Key steps include:

  • Temperature control : Maintain temperatures between 700°C and 900°C, as studies show no significant yield variation in this range .
  • Analytical validation : Use gas chromatography (GC) to monitor input/output streams, tracking the decrease in tribromosilane and increase in this compound peak areas .
  • Reactor calibration : Pre-calibrate in-line GC systems to ensure accurate quantification, as outlined in kinetic studies .

(Advanced) How can researchers resolve contradictory data in this compound deposition studies using fluidized bed reactors?

Fluidized bed reactor studies often report etching instead of silicon deposition under low hydrogen-to-tetrabromosilane ratios. To address this:

  • Parameter optimization : Increase hydrogen ratios to favor deposition over etching. DOE reports suggest adjusting stoichiometry to enhance particle growth .
  • Residence time extension : Modify reactor design (e.g., vertical flow configurations) to prolong particle retention and enable measurable growth .
  • Real-time monitoring : Integrate in-line GC and particle size analysis tools to correlate reaction conditions with deposition outcomes .

(Basic) What analytical techniques are critical for validating this compound purity and structural integrity?

  • Chromatographic methods : High-performance liquid chromatography (HPLC) or GC paired with mass spectrometry (GC-MS) can detect impurities like unreacted tribromosilane .
  • Spectral characterization : Use Fourier-transform infrared spectroscopy (FTIR) to confirm Si-Br bonding signatures (peaks at 400–500 cm⁻¹) .
  • Calibration standards : Prepare reference solutions (e.g., toluene-nonane mixtures) for quantitative comparisons .

(Advanced) What statistical frameworks are suitable for analyzing kinetic data in this compound thermal disproportionation?

  • Iterative modeling : Apply Arrhenius-based kinetic models to evaluate temperature-dependent reaction rates, validated against DOE datasets .
  • Error analysis : Use regression tools to quantify uncertainties in GC-measured peak areas, especially at extreme temperatures (>900°C) .
  • Multi-variable testing : Design experiments varying pressure, temperature, and residence time to isolate dominant factors in disproportionation efficiency .

(Basic) How should researchers design experiments to assess this compound’s thermal stability?

  • Reactor setup : Utilize a static-bulb reactor with controlled vacuum systems to minimize side reactions .
  • Temperature gradients : Test stability across 500°C–1000°C, with incremental 50°C intervals, using thermogravimetric analysis (TGA) to track mass loss .
  • Post-reaction analysis : Characterize decomposition byproducts (e.g., SiBr₂, HBr) via GC-MS or X-ray diffraction (XRD) .

(Advanced) What methodologies mitigate particle growth challenges in this compound chemical vapor deposition (CVD)?

  • Reactor geometry : Opt for horizontal flow reactors to enhance particle residence time and growth uniformity .
  • In-situ diagnostics : Employ scanning electron microscopy (SEM) or dynamic light scattering (DLS) to monitor particle size evolution during deposition .
  • Parameter correlation : Statistically link hydrogen flow rates to deposition rates using multivariate regression models .

(Basic) How can researchers ensure reproducibility in this compound synthesis across varying reactor configurations?

  • Standardized protocols : Document reactor assembly steps, including GC calibration and preheating durations (e.g., 30-minute stabilization) .
  • Cross-validation : Compare yields between static-bulb and fluidized bed reactors, adjusting for temperature and pressure discrepancies .
  • Open data sharing : Publish raw chromatographic datasets and reactor schematics to facilitate peer validation .

(Advanced) How do empirical contradictions in this compound studies inform reliability assessments of computational models?

  • Falsification frameworks : Apply intelligent data analysis (IDA) to identify outliers in deposition or decomposition datasets, as proposed in medical diagnostics research .
  • Model recalibration : Use contradictory results (e.g., etching in fluidized beds) to refine computational fluid dynamics (CFD) simulations .
  • Sensitivity analysis : Quantify how input uncertainties (e.g., H₂ purity) propagate into yield predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.